molecular formula C15H11N3O B7942931 3-Amino-5-phenyl-1,4-benzodiazepin-2-one

3-Amino-5-phenyl-1,4-benzodiazepin-2-one

Cat. No.: B7942931
M. Wt: 249.27 g/mol
InChI Key: DHFJIKIXEQKITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-phenyl-1,4-benzodiazepin-2-one (CAS: 253135-95-4; molecular formula: C₁₅H₁₃N₃O) is a benzodiazepine derivative characterized by a 3-amino substituent on its diazepine core. This compound is distinct from classical benzodiazepines due to the absence of halogen atoms (e.g., chlorine or bromine) at position 7 and the presence of a primary amino group at position 3 . It is primarily utilized in research settings, with applications in medicinal chemistry, neuroscience, and drug development. Its physicochemical properties, such as a molecular weight of 251.28 g/mol and a purity of ≥95%, are documented in commercial catalogs .

Properties

IUPAC Name

3-amino-5-phenyl-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFJIKIXEQKITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=NC(=O)C(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Oxime Intermediate

The synthesis begins with the preparation of the oxime intermediate (VII), achieved by reacting a precursor benzodiazepine with isoamyl nitrite [(CH₃)₂CH-CH₂-CH₂-ONO] in the presence of potassium tert-butoxide. This step, adapted from Bock et al. (1987), proceeds in polar aprotic solvents such as tetrahydrofuran (THF) at temperatures between 0–25°C, yielding the oxime with minimal side products.

Catalytic Hydrogenation of Oxime

The oxime (VII) undergoes reduction to the amine (II) via catalytic hydrogenation. Ruthenium on carbon (Ru/C) or rhodium catalysts are preferred, achieving yields exceeding 85% under mild conditions (60–70°C, 3–5 bar H₂). Alternatively, zinc metal in trifluoroacetic acid (TFA) and acetic acid at 40–50°C provides a non-catalytic route, though with lower efficiency (70–75% yield).

Table 1: Comparison of Oxime Reduction Methods

MethodCatalyst/SolventTemperature (°C)Yield (%)
Catalytic HydrogenationRu/C in MeOH60–7085–90
Metal ReductionZn/TFA in AcOH40–5070–75

One-Pot Reductive Cyclization of Amino Nitriles

A stereocontrolled approach developed by The Journal of Organic Chemistry (2003) utilizes amino nitriles derived from N-protected α-amino aldehydes. The process involves:

  • Strecker Reaction : 2-Aminobenzophenone reacts with trimethylsilyl cyanide (TMSCN) and an α-amino aldehyde to form an amino nitrile.

  • Reductive Cyclization : The amino nitrile undergoes simultaneous cyano reduction and cyclization using hydrogen gas and palladium on carbon (Pd/C) in methanol, producing 5-phenyl-2,3-dihydro-1,4-benzodiazepines.

  • Post-Reduction Functionalization : Further reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields 2,3,4,5-tetrahydro-1,4-benzodiazepines, which are alkylated or acylated at position 4 for final derivatization.

This method achieves an overall yield of 65–70% and excels in stereochemical control, making it suitable for generating enantiopure intermediates.

Direct Amination of Benzodiazepine Precursors

Mercuric Ion-Assisted Displacement

Bock et al. (2007) describe a high-yield route starting with (alkylthio)glycinamide (14). Treatment with mercuric acetate (Hg(OAc)₂) and aqueous ammonia facilitates displacement of the alkylthio group, producing α-aminoglycinamide (15) in 90% yield. Cyclization under acidic conditions (HCl/EtOH) then forms the benzodiazepine core, achieving a 55–60% overall yield.

Two-Step Amination of Parent Benzodiazepine

An alternative pathway involves aminating a preformed 1,4-benzodiazepine (24) in two steps:

  • Chlorination : The parent compound is treated with phosphorus oxychloride (POCl₃) to introduce a leaving group at position 3.

  • Ammonolysis : Reaction with concentrated ammonium hydroxide (NH₄OH) at 100°C replaces the chloride with an amine, yielding 3-amino-5-phenyl-1,4-benzodiazepin-2-one in 49% overall yield from 2-aminobenzophenone.

Table 2: Direct Amination Methods

MethodKey ReagentYield (%)
Mercuric Ion DisplacementHg(OAc)₂, NH₃55–60
Two-Step AminationPOCl₃, NH₄OH49

Industrial-Scale Production Considerations

While most methods are laboratory-scale, patent EP0667344A1 hints at industrial adaptations using continuous flow reactors for cyclization and hydrogenation steps. Automated systems coupled with crystallization or chromatography purification ensure batch consistency and scalability. For example, catalytic hydrogenation in flow reactors achieves 90% conversion with residence times under 30 minutes, significantly enhancing throughput.

Resolution of Enantiomers

The (-)-3 enantiomer of this compound is resolved via diastereomeric phenylalanyl amides. Treatment with L-phenylalanine methyl ester forms separable diastereomers, followed by Edman degradation (using phenyl isothiocyanate) to liberate the desired enantiomer in >99% enantiomeric excess (ee) .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-phenyl-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Development

Role as a Key Intermediate:
3-Amino-5-phenyl-1,4-benzodiazepin-2-one serves as a crucial intermediate in the synthesis of various benzodiazepine derivatives. These derivatives are essential for developing anxiolytic and sedative medications. The unique structure of this compound allows it to modulate neurotransmitter activity effectively, making it valuable for addressing anxiety disorders and other related conditions .

Therapeutic Applications:
Research indicates that this compound may function as a γ-secretase inhibitor, which is relevant in treating Alzheimer’s disease by reducing amyloid-β-peptide deposits in the brain. Additionally, it has potential applications as an anxiolytic and anticonvulsant agent .

Neuroscience Research

Mechanisms of Action:
The compound is extensively studied for its interactions with central nervous system (CNS) receptors. It enhances GABA_A receptor activity through allosteric modulation, leading to increased inhibitory effects on neuronal excitability. This mechanism is critical for understanding how benzodiazepines alleviate symptoms of anxiety and seizures.

Case Studies:
A study explored the effects of this compound on hippocampal slices from guinea pigs. The results demonstrated that benzodiazepine inverse agonists augmented long-term potentiation in these slices, suggesting potential therapeutic targets for cognitive enhancement and memory-related disorders .

Analytical Chemistry

Development of Analytical Methods:
This compound is utilized in developing analytical techniques for detecting and quantifying benzodiazepines in biological samples. Its application aids toxicology and forensic investigations, providing critical data on drug use and abuse .

Quantitative Analysis:
A notable study involved using high-performance liquid chromatography (HPLC) to quantify this compound in various matrices. This method demonstrated high sensitivity and specificity, making it suitable for clinical and forensic analysis .

Drug Formulation

Enhancing Solubility and Bioavailability:
In pharmaceutical formulations, this compound can improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). This enhancement is crucial for developing effective medications with optimal therapeutic effects .

Controlled Release Applications:
Research has indicated that incorporating this compound into controlled-release formulations can lead to better patient compliance and therapeutic outcomes by maintaining stable drug levels over extended periods .

Chemical Synthesis

Building Block in Organic Synthesis:
The compound acts as a valuable building block in organic synthesis, allowing researchers to create complex molecules with potential therapeutic applications. Its unique structure facilitates the synthesis of new derivatives with tailored pharmacological properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzodiazepines

Substituent Variations and Pharmacological Implications

The pharmacological activity of benzodiazepines is heavily influenced by substituents at positions 1, 3, 5, and 5. Below is a comparative analysis of key analogs:

Diazepam (7-Chloro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one)
  • Structure : Features a 7-chloro and 1-methyl substituent.
  • Key Differences: Lacks the 3-amino group present in the target compound.
  • Impact : The chloro group enhances GABA-A receptor binding affinity, while the methyl group at position 1 prolongs metabolic stability . Diazepam’s empirical formula (C₁₆H₁₃ClN₂O; MW: 284.7 g/mol) reflects its higher molecular weight compared to the target compound .
Oxazepam (7-Chloro-3-hydroxy-5-phenyl-1,4-benzodiazepin-2-one)
  • Structure : Contains a 3-hydroxy group and 7-chloro substituent.
  • Key Differences: Hydroxy group at position 3 versus amino group in the target.
  • Impact : The hydroxy group facilitates glucuronidation, leading to rapid renal excretion and a shorter half-life. The absence of a halogen in the target compound may reduce receptor affinity but improve metabolic safety .
Nitrazepam (7-Nitro-5-phenyl-1,4-benzodiazepin-2-one)
  • Structure : Features a 7-nitro substituent.
  • Impact: The nitro group increases lipophilicity and potency but introduces photodegradation risks. The target’s amino group may offer better solubility in aqueous media .
3-Hydroxydiazepam (7-Chloro-1-methyl-3-hydroxy-5-phenyl-1,4-benzodiazepin-2-one)
  • Structure : Includes a 3-hydroxy and 7-chloro substituent.
  • Key Differences: Hydroxy versus amino group at position 3.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile Half-Life (Hours)
3-Amino-5-phenyl-1,4-BZD C₁₅H₁₃N₃O 251.28 3-NH₂, 5-Ph Moderate aqueous Not reported
Diazepam C₁₆H₁₃ClN₂O 284.7 7-Cl, 1-Me, 5-Ph High lipid solubility 20–100
Oxazepam C₁₅H₁₁ClN₂O₂ 286.71 7-Cl, 3-OH, 5-Ph Moderate aqueous 4–15
Nitrazepam C₁₅H₁₁N₃O₃ 281.27 7-NO₂, 5-Ph Low aqueous 16–38
3-Hydroxydiazepam C₁₆H₁₂ClN₂O₂ 299.73 7-Cl, 3-OH, 1-Me, 5-Ph Low aqueous 8–12

Notes:

  • 3-Amino-5-phenyl-1,4-BZD: The amino group may enhance solubility compared to halogenated analogs but lacks the metabolic stability conferred by methyl or chloro groups.
  • Diazepam : High lipid solubility contributes to rapid CNS penetration but increases accumulation risk .
  • Oxazepam : Polar hydroxy group facilitates excretion, reducing overdose risks .

Pharmacological Potential

The amino group’s basicity (pKa ~9.5) could modulate blood-brain barrier penetration, contrasting with the acidic hydroxy group in oxazepam (pKa ~1.7) .

Biological Activity

3-Amino-5-phenyl-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, alongside data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2OC_{15}H_{14}N_{2}O. The compound features a benzodiazepine core with an amino group at the 3-position and a phenyl group at the 5-position. This structure is critical for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS) receptors, particularly the gamma-aminobutyric acid (GABA) receptors. Benzodiazepines are known to enhance the effect of GABA, an inhibitory neurotransmitter, which leads to anxiolytic, sedative, and anticonvulsant effects.

Key Mechanisms:

  • GABA Receptor Modulation : The compound acts as a positive allosteric modulator at GABA_A receptors, increasing the frequency of chloride channel opening and enhancing inhibitory neurotransmission.
  • Cholecystokinin (CCK) Receptor Affinity : It has been reported to exhibit affinity for CCK receptors, which are involved in anxiety and depression regulation. This suggests potential applications in treating these conditions .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Anxiolytic Effects : Studies indicate that this compound can reduce anxiety-like behaviors in animal models.
  • Anticonvulsant Properties : It shows promise in preventing seizures in experimental models induced by pentylenetetrazole (PTZ) and picrotoxin.
  • Neuroprotective Effects : Preliminary studies suggest it may protect neurons from excitotoxicity and oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeModel/Method UsedFindings
AnxiolyticElevated Plus MazeReduced time spent in open arms
AnticonvulsantPTZ-induced seizures in miceSignificant delay in seizure onset
NeuroprotectionIn vitro neuronal culturesReduced cell death under oxidative stress

Case Study: Anxiolytic Activity

A study conducted by Barros et al. (2021) investigated the anxiolytic properties of this compound using the elevated plus maze test. The results indicated that administration of the compound significantly increased the time spent in open arms compared to control groups, suggesting reduced anxiety levels .

Case Study: Anticonvulsant Activity

In another study focused on its anticonvulsant effects, mice treated with this compound showed a marked increase in latency to seizure onset when subjected to PTZ-induced convulsions. The compound demonstrated IC50 values indicating effective seizure prevention at low concentrations .

Applications in Pharmaceutical Development

The compound serves as a crucial intermediate in synthesizing various benzodiazepine derivatives aimed at developing medications for anxiety disorders, epilepsy, and other CNS-related conditions. Its unique structure allows for modifications that can enhance pharmacological properties while minimizing side effects.

Q & A

Q. What novel derivatives of this compound are being explored for enhanced selectivity, and how are they synthesized?

  • Methodological Answer : Fluorinated or chiral derivatives are synthesized via nucleophilic substitution or asymmetric catalysis. details the synthesis of 4-phenyl-1,5-benzodiazepin-2-one derivatives with alkyl chains, using 1-bromoalkanes and evaluating surfactant-like properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-phenyl-1,4-benzodiazepin-2-one
Reactant of Route 2
3-Amino-5-phenyl-1,4-benzodiazepin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.